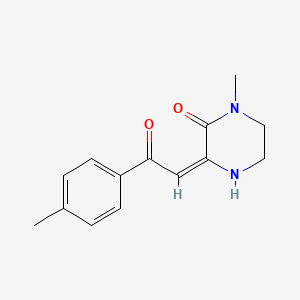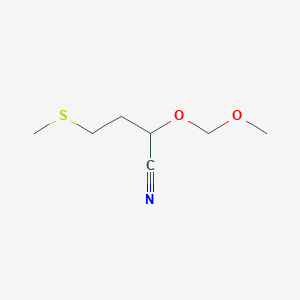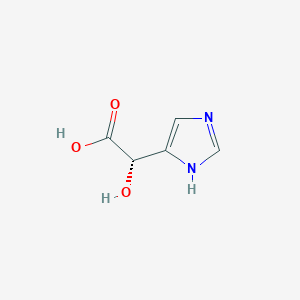
(S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid is a chiral compound featuring a hydroxy group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the biocatalytic conversion of L-histidine to imidazole-4-pyruvic acid, followed by oxidative decarboxylation to yield the target compound . The reaction conditions often include optimized pH, temperature, and the presence of specific enzymes or catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale biocatalytic processes due to their efficiency and environmental benefits. These methods utilize recombinant microorganisms expressing specific enzymes to convert starting materials into the desired product under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced imidazole compounds, and substituted analogs with various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
(S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of various chemicals and materials due to its unique properties
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid include:
Imidazole-4-acetic acid: A related compound with similar structural features but lacking the chiral center.
Histidine derivatives: Compounds derived from histidine with modifications to the imidazole ring or side chain.
Uniqueness
The uniqueness of this compound lies in its chiral nature and the presence of both a hydroxy group and an imidazole ring. These features confer specific binding properties and reactivity, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C5H6N2O3 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-(1H-imidazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O3/c8-4(5(9)10)3-1-6-2-7-3/h1-2,4,8H,(H,6,7)(H,9,10)/t4-/m0/s1 |
InChI Key |
YNSMBKRAYNVKBN-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(NC=N1)[C@@H](C(=O)O)O |
Canonical SMILES |
C1=C(NC=N1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione](/img/structure/B15216261.png)

![5-Methylsulfinyl-4-[4-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine](/img/structure/B15216288.png)

![6-[(3-Iodoprop-2-yn-1-yl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4(3H)-one](/img/structure/B15216301.png)
![5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione](/img/structure/B15216312.png)
![N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15216322.png)
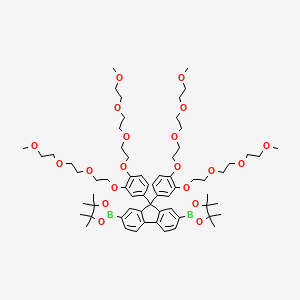
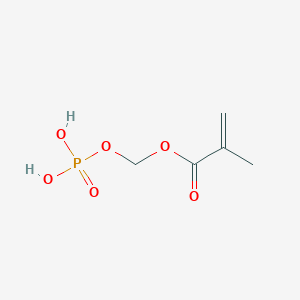
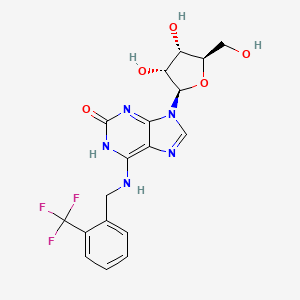
![5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B15216352.png)
